Cas no 1865404-00-7 (6-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid)

6-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid is a bicyclic heterocyclic compound featuring a nicotinic acid scaffold fused with a 2-oxa-5-azabicyclo[2.2.1]heptane moiety. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The rigid bicyclic framework enhances conformational stability, while the nicotinic acid group provides functional versatility for further derivatization. Its balanced lipophilicity and hydrogen-bonding capacity improve bioavailability, making it suitable for drug discovery applications. The compound's synthetic utility lies in its ability to serve as a building block for bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined stereochemistry also facilitates precise molecular design.
6-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid structure
1865404-00-7 structure
Product Name:6-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid
CAS No:1865404-00-7
MF:C11H12N2O3
MW:220.224582672119
CID:5047016
Update Time:2025-06-25

6-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid Chemical and Physical Properties

Names and Identifiers

    • 6-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid
    • 6-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyridine-3-carboxylic acid
    • 6-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid
    • Inchi: 1S/C11H12N2O3/c14-11(15)7-1-2-10(12-4-7)13-5-9-3-8(13)6-16-9/h1-2,4,8-9H,3,5-6H2,(H,14,15)
    • InChI Key: NGELEVKWWBEWET-UHFFFAOYSA-N
    • SMILES: O1CC2CC1CN2C1C=CC(C(=O)O)=CN=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 297
  • XLogP3: 0.7
  • Topological Polar Surface Area: 62.7

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
O269281-100mg
6-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic Acid
1865404-00-7
100mg
$ 95.00 2022-06-03
TRC
O269281-500mg
6-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic Acid
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$ 365.00 2022-06-03
TRC
O269281-1g
6-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic Acid
1865404-00-7
1g
$ 570.00 2022-06-03
Life Chemicals
F1907-5836-0.25g
6-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid
1865404-00-7 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-5836-0.5g
6-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid
1865404-00-7 95%+
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$380.0 2023-09-07
Life Chemicals
F1907-5836-1g
6-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid
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1g
$401.0 2023-09-07
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F1907-5836-2.5g
6-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid
1865404-00-7 95%+
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$802.0 2023-09-07
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F1907-5836-5g
6-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid
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6-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid Related Literature

Additional information on 6-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid

Introduction to 6-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid (CAS No. 1865404-00-7)

6-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid, identified by its CAS number 1865404-00-7, is a structurally unique compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This molecule represents a fusion of two distinct structural motifs: a bicyclic azapeptide scaffold derived from 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl and a nicotinic acid moiety. Such a combination has opened up novel avenues for exploring its pharmacological potential, particularly in the modulation of neurological and metabolic pathways.

The bicyclic azapeptide core of this compound is derived from a natural product-like structure, which is known for its ability to interact with biological targets in a highly specific manner. The presence of an oxygen atom within the bicyclic framework introduces conformational constraints that can influence the compound's binding affinity and selectivity. This feature is particularly appealing in drug design, where precise targeting of biological receptors or enzymes is crucial to minimize side effects and maximize therapeutic efficacy.

On the other hand, the nicotinic acid moiety (niacin) is well-known for its role in metabolic regulation and cardiovascular health. Nicotinic acid derivatives have been extensively studied for their ability to modulate lipid profiles and improve insulin sensitivity. The incorporation of this moiety into the 6-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid structure suggests potential therapeutic applications in managing metabolic disorders, such as hyperlipidemia and type 2 diabetes.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of this compound with various biological targets with high accuracy. Studies indicate that the bicyclic azapeptide core may interact with enzymes involved in neurotransmitter synthesis or metabolism, while the nicotinic acid moiety could engage with receptors or transporters responsible for glucose uptake and lipid transport. This dual interaction profile makes 6-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid a promising candidate for developing novel therapeutics targeting both neurological and metabolic diseases.

In vitro studies have begun to unravel the pharmacological profile of this compound, revealing intriguing properties that warrant further investigation. Initial assays suggest that it may exhibit inhibitory activity against certain enzymes implicated in inflammation and oxidative stress, which are key pathological mechanisms in chronic diseases such as neurodegeneration and atherosclerosis. Additionally, preliminary data indicate that the compound may modulate ion channel activity, particularly those involved in pain perception and neuronal excitability.

The synthesis of 6-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid presents unique challenges due to the complexity of the bicyclic azapeptide core. Traditional synthetic routes often require multi-step sequences involving protecting group strategies and stereoselective transformations to achieve high yields and enantiopurity. However, recent innovations in synthetic methodology, such as transition-metal-catalyzed reactions and biocatalytic approaches, have made it possible to streamline these processes, making large-scale production more feasible.

The potential therapeutic applications of this compound are vast, spanning multiple disease areas including neurology, metabolism, and inflammation-related disorders. For instance, its ability to interact with neurotransmitter pathways could make it useful in treating cognitive impairments or mood disorders such as depression and anxiety. Furthermore, its dual interaction with metabolic regulators suggests potential benefits in managing conditions like obesity and cardiovascular disease.

As research progresses, the development of more sophisticated analytical techniques will be essential for characterizing the pharmacokinetic properties of 6-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid. Techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and X-ray crystallography will provide critical insights into its molecular structure and interactions with biological targets. Additionally, preclinical studies involving animal models will help assess its safety profile and therapeutic efficacy before human trials can commence.

The integration of machine learning algorithms into drug discovery has also accelerated the identification of promising derivatives of this compound. By analyzing large datasets of chemical structures and biological activities, computational models can predict new analogs with enhanced potency or selectivity without extensive experimental screening. This approach not only saves time but also reduces costs associated with traditional high-throughput screening methods.

The regulatory landscape for novel therapeutics like 6-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)nicotinic acid is evolving rapidly, with agencies such as the U.S. Food and Drug Administration (FDA) increasingly embracing innovative approaches to drug approval. This includes accelerated pathways for treatments targeting rare diseases or unmet medical needs, as well as streamlined processes for submitting clinical data derived from advanced technologies like organ-on-a-chip systems.

In conclusion,6-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-ylnicotinic acid (CAS No.: 1865404–00–7) represents a compelling example of how structural innovation can lead to novel pharmacological entities with broad therapeutic potential。 Its unique combination of structural features has opened up exciting possibilities for addressing complex diseases through targeted drug design。 As research continues to uncover its full pharmacological profile, this compound is poised to make significant contributions to modern medicine。

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